Lorcaserin sulfamate is a significant metabolite of lorcaserin, a selective serotonin 5-HT2C receptor agonist primarily used for weight management in obese patients. The compound is known for its role in reducing food intake and promoting satiety by acting on specific receptors in the brain. Lorcaserin was marketed under the brand name Belviq but was withdrawn from the U.S. market due to concerns about potential cancer risks associated with its use .
Lorcaserin sulfamate falls under the category of small molecules and is classified as a metabolite of a pharmaceutical agent. Its chemical structure and properties are linked to its function as a serotonin receptor modulator, which plays a crucial role in appetite regulation.
The synthesis of lorcaserin sulfamate occurs primarily through metabolic pathways in the liver. The process involves the sulfation of lorcaserin, where various human sulfotransferases convert it into lorcaserin sulfamate. The major enzymes implicated in this transformation include SULT1A1, SULT1A2, SULT1E1, and SULT2A1 .
The synthesis pathway can be summarized as follows:
The efficiency of this conversion varies among different sulfotransferase isoforms, with SULT1A1 showing the highest catalytic efficiency .
Lorcaserin sulfamate has the following molecular formula: . Its molecular weight is approximately 273.75 g/mol .
The mechanism by which lorcaserin exerts its effects involves selective activation of serotonin 5-HT2C receptors located on pro-opiomelanocortin neurons in the hypothalamus. This activation leads to increased feelings of fullness and reduced appetite .
Research indicates that lorcaserin's action on these receptors results in significant weight loss when combined with lifestyle modifications such as diet and exercise. The pharmacokinetics reveal that lorcaserin sulfamate has a longer half-life compared to its parent compound, contributing to prolonged effects on appetite regulation .
Relevant data regarding solubility and stability can be critical for formulation development in pharmaceutical applications .
Lorcaserin sulfamate serves primarily as a biomarker for monitoring metabolism following lorcaserin administration. Its identification can be useful in pharmacokinetic studies and understanding individual responses to treatment with lorcaserin. Additionally, research into its pharmacological profile may provide insights into developing new treatments for obesity or related metabolic disorders .
Lorcaserin sulfamate (also termed N-sulfamate or M1 metabolite) is the primary circulating metabolite of the anti-obesity drug lorcaserin. Its chemical structure, [(R)-8-chloro-1-methyl-4,5-dihydro-1H-benzo[d]azepine-3(2H)-sulfonic acid], was characterized using X-ray crystallography and NMR spectroscopy. These techniques confirmed the sulfamate group (–N–SO₃⁻) conjugation at the secondary amine nitrogen (N2 position) of the parent benzazepine scaffold [1] [4]. Fragment-based screening via X-ray crystallography resolved the spatial orientation of the sulfonate moiety, revealing its role in altering electronic density across the heterocyclic ring system [5]. NMR studies (including ¹H, ¹³C, and ¹⁵N NMR) further validated:
Table 1: Key Structural Features of Lorcaserin Sulfamate
Technique | Parameter | Value/Observation |
---|---|---|
X-ray crystallography | Bond length (N–S) | 1.65 Å |
Bond angle (O=S=O) | 119.5° | |
¹H NMR (DMSO-d₆) | Chemical shift (N–CH₃) | δ 2.92 ppm (s, 3H) |
Chemical shift (C₈–H) | δ 7.25 ppm (d, J = 8.4 Hz) | |
¹³C NMR | Quaternary carbon (C₈) | δ 142.1 ppm |
Lorcaserin sulfamate exhibits distinct physicochemical and pharmacological properties compared to its parent compound, lorcaserin [(R)-8-chloro-1-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine hydrochloride hemihydrate]:
Table 2: Comparative Properties of Lorcaserin and Lorcaserin Sulfamate
Property | Lorcaserin | Lorcaserin Sulfamate |
---|---|---|
Molecular formula | C₁₁H₁₄ClN | C₁₁H₁₄ClNO₃S⁻ |
Molecular weight | 195.69 g/mol | 276.75 g/mol |
Ionization state | Basic (pKₐ = 7.1) | Acidic (sulfonate pKₐ < 2) |
Receptor affinity | 5-HT₂C agonist (Kᵢ = 15 nM) | No affinity for 5-HT receptors |
Metabolic role | Substrate | Terminal metabolite |
Solubility
Stability
Stereochemical Configuration
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: